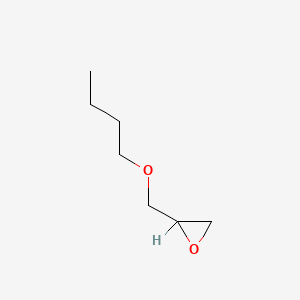

Butyl glycidyl ether

Cat. No. B3422442

Key on ui cas rn:

25610-58-6

M. Wt: 130.18 g/mol

InChI Key: YSUQLAYJZDEMOT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05936011

Procedure details

In the same reaction vessel as in Example 1 was fed 275 g of the modified polyamine synthesized in Production Example 2 (corresponding to the modified polyamine based on 1 mol of metaxylene, 0.125 mol of polyethylene glycol, and 0.28 mol of epichlorohydrin), and then 163 g (0.88 mol) of 2-ethylhexyl glycidyl ether (epoxy equivalent of 186, produced by NOF Corporation, the trademark "Epiol EH") was added dropwise thereto over one hour at 80° C. in an atmosphere of nitrogen under stirring. After the completion of the dropwise addition, the reaction was carried out for one hour at a reaction temperature raised 100° C. Then, the vessel interior was cooled to 80° C., and then 200 g (1.47 mol) of metaxylylenediamine was added thereto. Then, a mixture of 282 g (0.743 mol) of epoxy resin in a liquid form of bisphenol A type (epoxy equivalent 190, produced by Yuka Shell Epoxy Co., Ltd., the trademark "Epicoat 828") with 236 g (1.79 mol) of butyl glycidyl ether (epoxy equivalent of 132, produced by NOF Corporation, the trademark Epiol B") was added dropwise thereto over one hour at 80° C.

[Compound]

Name

132

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

polyamine

Quantity

275 g

Type

reactant

Reaction Step Two

[Compound]

Name

polyamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

polyethylene glycol

Quantity

0.125 mol

Type

reactant

Reaction Step Five

[Compound]

Name

186

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

epoxy resin

Quantity

282 g

Type

reactant

Reaction Step Ten

[Compound]

Name

epoxy

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

Identifiers

|

REACTION_CXSMILES

|

C1(C)C=CC=C(C)C=1.C(C1OC1)Cl.[CH2:14]([O:18][CH2:19][CH:20](CC)[CH2:21][CH2:22]CC)[CH:15]1[O:17][CH2:16]1.C1(CN)C=CC=C(CN)C=1.OC1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1>>[CH2:14]([O:18][CH2:19][CH2:20][CH2:21][CH3:22])[CH:15]1[O:17][CH2:16]1

|

Inputs

Step One

[Compound]

|

Name

|

132

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

polyamine

|

|

Quantity

|

275 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

polyamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC(=CC=C1)C)C

|

Step Five

[Compound]

|

Name

|

polyethylene glycol

|

|

Quantity

|

0.125 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0.28 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)C1CO1

|

Step Seven

|

Name

|

|

|

Quantity

|

163 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1CO1)OCC(CCCC)CC

|

Step Eight

[Compound]

|

Name

|

186

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC(=CC=C1)CN)CN

|

Step Ten

[Compound]

|

Name

|

epoxy resin

|

|

Quantity

|

282 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

|

[Compound]

|

Name

|

epoxy

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

over one hour at 80° C. in an atmosphere of nitrogen under stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced by NOF Corporation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the trademark "Epiol EH") was added dropwise

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the completion of the dropwise addition

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the reaction was carried out for one hour at a reaction temperature

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

raised 100° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then, the vessel interior was cooled to 80° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced by Yuka Shell Epoxy Co

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1CO1)OCCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 1.79 mol | |

| AMOUNT: MASS | 236 g | |

| YIELD: CALCULATEDPERCENTYIELD | 203.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05936011

Procedure details

In the same reaction vessel as in Example 1 was fed 275 g of the modified polyamine synthesized in Production Example 2 (corresponding to the modified polyamine based on 1 mol of metaxylene, 0.125 mol of polyethylene glycol, and 0.28 mol of epichlorohydrin), and then 163 g (0.88 mol) of 2-ethylhexyl glycidyl ether (epoxy equivalent of 186, produced by NOF Corporation, the trademark "Epiol EH") was added dropwise thereto over one hour at 80° C. in an atmosphere of nitrogen under stirring. After the completion of the dropwise addition, the reaction was carried out for one hour at a reaction temperature raised 100° C. Then, the vessel interior was cooled to 80° C., and then 200 g (1.47 mol) of metaxylylenediamine was added thereto. Then, a mixture of 282 g (0.743 mol) of epoxy resin in a liquid form of bisphenol A type (epoxy equivalent 190, produced by Yuka Shell Epoxy Co., Ltd., the trademark "Epicoat 828") with 236 g (1.79 mol) of butyl glycidyl ether (epoxy equivalent of 132, produced by NOF Corporation, the trademark Epiol B") was added dropwise thereto over one hour at 80° C.

[Compound]

Name

132

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

polyamine

Quantity

275 g

Type

reactant

Reaction Step Two

[Compound]

Name

polyamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

polyethylene glycol

Quantity

0.125 mol

Type

reactant

Reaction Step Five

[Compound]

Name

186

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

epoxy resin

Quantity

282 g

Type

reactant

Reaction Step Ten

[Compound]

Name

epoxy

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

Identifiers

|

REACTION_CXSMILES

|

C1(C)C=CC=C(C)C=1.C(C1OC1)Cl.[CH2:14]([O:18][CH2:19][CH:20](CC)[CH2:21][CH2:22]CC)[CH:15]1[O:17][CH2:16]1.C1(CN)C=CC=C(CN)C=1.OC1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1>>[CH2:14]([O:18][CH2:19][CH2:20][CH2:21][CH3:22])[CH:15]1[O:17][CH2:16]1

|

Inputs

Step One

[Compound]

|

Name

|

132

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

polyamine

|

|

Quantity

|

275 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

polyamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC(=CC=C1)C)C

|

Step Five

[Compound]

|

Name

|

polyethylene glycol

|

|

Quantity

|

0.125 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0.28 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)C1CO1

|

Step Seven

|

Name

|

|

|

Quantity

|

163 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1CO1)OCC(CCCC)CC

|

Step Eight

[Compound]

|

Name

|

186

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC(=CC=C1)CN)CN

|

Step Ten

[Compound]

|

Name

|

epoxy resin

|

|

Quantity

|

282 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

|

[Compound]

|

Name

|

epoxy

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

over one hour at 80° C. in an atmosphere of nitrogen under stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced by NOF Corporation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the trademark "Epiol EH") was added dropwise

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the completion of the dropwise addition

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the reaction was carried out for one hour at a reaction temperature

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

raised 100° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then, the vessel interior was cooled to 80° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced by Yuka Shell Epoxy Co

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1CO1)OCCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 1.79 mol | |

| AMOUNT: MASS | 236 g | |

| YIELD: CALCULATEDPERCENTYIELD | 203.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |